3-chloro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a core structure that includes a thiophene ring and a pyridine ring. The compound also contains a methoxy group and a sulfonamide group.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and a pKa of 14.33±0.10 . It is soluble in DMSO but insoluble in water .Scientific Research Applications
Photodynamic Therapy Applications
Research has demonstrated the potential of benzenesulfonamide derivatives in photodynamic therapy (PDT), a treatment modality for cancer. For instance, zinc phthalocyanine substituted with benzenesulfonamide units containing Schiff base has shown remarkable properties as a photosensitizer in PDT. This derivative exhibits good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). Another study highlighted the synthesis and characterization of similar compounds, underscoring their photosensitizing abilities suitable for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Herbicide Selectivity
The compound's mechanism in herbicide selectivity has been elucidated through studies on chlorsulfuron, a herbicide for small grains. It was found that the selectivity comes from the ability of crop plants to metabolize chlorsulfuron into a polar, inactive product, highlighting a bioactivity that could be of interest in agricultural chemistry (Sweetser, Schow, & Hutchison, 1982).
Synthesis of Complex Molecules
The chemical framework of benzenesulfonamide derivatives has facilitated the synthesis of complex molecules. For example, research into the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists utilized this backbone to develop potential treatments for HIV-1 infection (Cheng De-ju, 2015). Another study focused on the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones, showcasing the compound's role in creating adducts for agrochemical or medicinal purposes (Ghelfi et al., 2003).
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-23-16-5-4-14(9-15(16)18)25(21,22)20-10-12-3-2-7-19-17(12)13-6-8-24-11-13/h2-9,11,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJXBZYCHDAWCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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